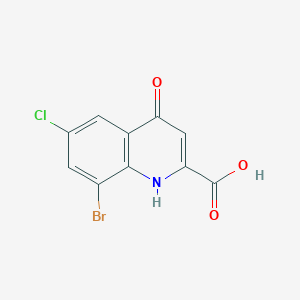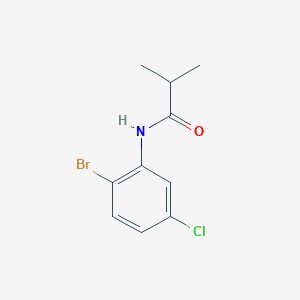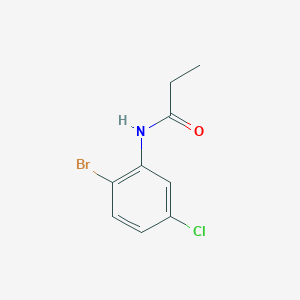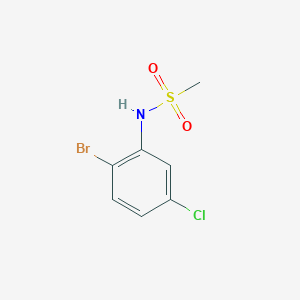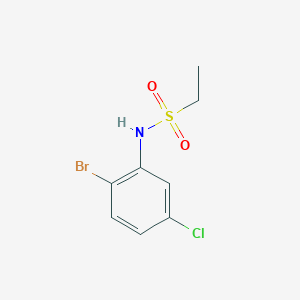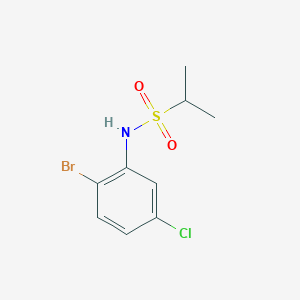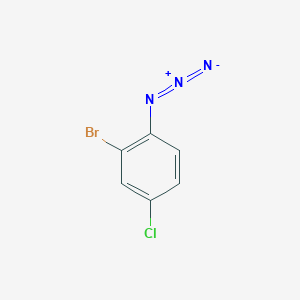
1-Azido-2-bromo-4-chlorobenzene
Vue d'ensemble
Description
1-Azido-2-bromo-4-chlorobenzene is an organic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol This compound is part of the azido group, which is known for its reactivity and utility in various chemical reactions
Méthodes De Préparation
One common method is the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine atom . The azido group can then be introduced through nucleophilic substitution using sodium azide under appropriate reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Azido-2-bromo-4-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Coupling Reactions: The bromine atom allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include sodium azide for azido group introduction, palladium catalysts for coupling reactions, and hydrogen gas for reduction reactions. Major products formed from these reactions include substituted benzene derivatives, amines, and complex organic molecules.
Applications De Recherche Scientifique
1-Azido-2-bromo-4-chlorobenzene has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to label biomolecules for imaging or therapeutic purposes.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to drugs with antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 1-Azido-2-bromo-4-chlorobenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The bromine and chlorine atoms on the benzene ring also facilitate various substitution and coupling reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1-Azido-2-bromo-4-chlorobenzene can be compared with other halogenated azido compounds, such as:
1-Azido-4-bromo-2-chlorobenzene: Similar in structure but with different positions of the halogen atoms, affecting its reactivity and applications.
1-Azido-4-chlorobenzene: Lacks the bromine atom, making it less versatile in coupling reactions but still useful in azido group chemistry.
1-Azido-2-bromo-4-fluorobenzene:
The uniqueness of this compound lies in its combination of azido, bromine, and chlorine groups, providing a balance of reactivity and stability that is advantageous in various synthetic and research applications.
Propriétés
IUPAC Name |
1-azido-2-bromo-4-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYJWUDHKGKGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


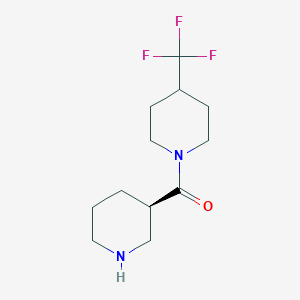
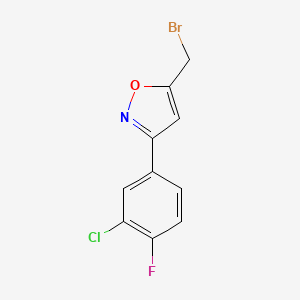
![[3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7935683.png)
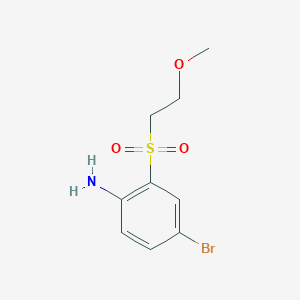
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7935715.png)



